molecular formula C8H11NO3S2 B2865212 2-[Bis(ethylsulfanyl)methyl]-1,3-oxazole-4,5-dione CAS No. 338975-28-3

2-[Bis(ethylsulfanyl)methyl]-1,3-oxazole-4,5-dione

Cat. No.: B2865212
CAS No.: 338975-28-3
M. Wt: 233.3
InChI Key: BYWHXJYYQPONHT-UHFFFAOYSA-N
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Description

2-[Bis(ethylsulfanyl)methyl]-1,3-oxazole-4,5-dione is a heterocyclic compound that contains both sulfur and oxygen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Bis(ethylsulfanyl)methyl]-1,3-oxazole-4,5-dione typically involves the reaction of ethyl mercaptan with a suitable precursor to introduce the ethylsulfanyl groups. The reaction conditions often require a controlled environment with specific temperatures and catalysts to ensure the desired product is obtained. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the compound.

Industrial Production Methods

Industrial production methods for this compound are designed to maximize efficiency and yield while minimizing costs. These methods often involve large-scale reactions using industrial-grade reagents and equipment. The specific details of these methods are typically proprietary and may involve multiple steps to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2-[Bis(ethylsulfanyl)methyl]-1,3-oxazole-4,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its chemical properties.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to alter the oxidation state of the sulfur atoms.

    Substitution: The ethylsulfanyl groups can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-[Bis(ethylsulfanyl)methyl]-1,3-oxazole-4,5-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules

    Biology: Researchers are investigating the potential biological activities of this compound, including its antimicrobial and anticancer properties.

    Medicine: The compound is being studied for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: In industrial applications, this compound is used as an intermediate in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[Bis(ethylsulfanyl)methyl]-1,3-oxazole-4,5-dione involves its interaction with molecular targets and pathways within biological systems. The compound’s sulfur and oxygen atoms can form bonds with specific enzymes or receptors, leading to changes in their activity. These interactions can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-[Bis(methylsulfanyl)methyl]-1,3-oxazole-4,5-dione: Similar structure but with methylsulfanyl groups instead of ethylsulfanyl groups.

    2-[Bis(phenylsulfanyl)methyl]-1,3-oxazole-4,5-dione: Contains phenylsulfanyl groups, which can alter its chemical properties and biological activities.

Uniqueness

2-[Bis(ethylsulfanyl)methyl]-1,3-oxazole-4,5-dione is unique due to the presence of ethylsulfanyl groups, which can influence its reactivity and interactions with biological targets. This compound’s specific combination of sulfur and oxygen atoms within a heterocyclic structure makes it a valuable tool for researchers in various fields.

Properties

IUPAC Name

2-[bis(ethylsulfanyl)methyl]-1,3-oxazole-4,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S2/c1-3-13-8(14-4-2)6-9-5(10)7(11)12-6/h8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYWHXJYYQPONHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(C1=NC(=O)C(=O)O1)SCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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